molecular formula C23H27N5O4 B2826503 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 894010-56-1

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2826503
CAS No.: 894010-56-1
M. Wt: 437.5
InChI Key: ORBPYHZXLHFETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic compound featuring a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group at the N1 position and a piperazine-1-carboxamide moiety at the C3 position. The carboxamide group is further substituted with a 4-nitrophenyl ring. This structure combines a conformationally constrained pyrrolidinone scaffold with a piperazine-carboxamide motif, a design commonly employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-16-3-4-21(13-17(16)2)27-15-18(14-22(27)29)24-23(30)26-11-9-25(10-12-26)19-5-7-20(8-6-19)28(31)32/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBPYHZXLHFETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Pyrrolidinone ring
  • Piperazine moiety
  • Dimethylphenyl and nitrophenyl substituents

The molecular formula is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, indicating the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may act as an inhibitor or modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of endogenous cannabinoids, which are known to play significant roles in pain modulation, inflammation, and other physiological processes.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation in tissues, suggesting its utility in managing inflammatory diseases.

Analgesic Activity

The compound's potential as an analgesic has been explored through various pain models. It appears to modulate pain pathways by enhancing endocannabinoid signaling, which could provide relief from neuropathic and inflammatory pain conditions.

Study 1: FAAH Inhibition and Pain Relief

A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in pain responses in models of acute and chronic pain. The compound was found to increase levels of anandamide, a key endocannabinoid involved in pain regulation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Data Summary Table

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
AnalgesicPain relief in neuropathic models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with piperazine-carboxamide derivatives reported in the evidence, differing primarily in core scaffolds and substituents. Key comparisons include:

Compound Name/ID Core Structure Substituents on Piperazine-Carboxamide Molecular Weight (g/mol) Key Functional Features Reference
Target Compound Pyrrolidinone-Piperazine 4-nitrophenyl, 3,4-dimethylphenyl 473.51 Nitro group, dimethylphenyl N/A
Compound 28 (Ev1) Benzooxazinone-Piperazine Pyridin-3-yl 410.18 Pyridine ring, oxazinone
Compound 54 (Ev3) Benzooxazinone-Piperazine Phenyl, 2-fluoro 409.44 Fluorine substitution (electron-withdrawing)
Compound 55 (Ev3) Benzooxazinone-Piperazine Phenyl, 2,2-difluoro 427.43 Difluoro substitution (enhanced stability)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (Ev4,6) Piperazine-Carboxamide 4-Chlorophenyl, ethyl 267.76 Chlorophenyl (lipophilic), ethyl
N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylpropenyl]piperazine-1-carboxamide (Ev7) Piperazine-Carboxamide Benzodioxol-5-yl, propenyl 377.44 Benzodioxole (electron-rich), propenyl

Key Observations

Core Scaffold Diversity: The target compound’s pyrrolidinone core is distinct from the benzooxazinone (Ev1, Ev3) or simple piperazine (Ev4, Ev6, Ev7) scaffolds in analogues. Pyrrolidinones offer conformational rigidity, which may enhance target selectivity compared to flexible piperazine derivatives .

Substituent Effects: Nitro Group (Target) vs. Dimethylphenyl (Target) vs. Pyridinyl (Ev1): The 3,4-dimethylphenyl group increases lipophilicity compared to the pyridin-3-yl substituent in compound 28 (Ev1), which may enhance membrane permeability .

Synthetic Methodology :

  • Analogues in and are synthesized via carbodiimide-mediated coupling (e.g., HCTU/DIPEA), suggesting a plausible route for the target compound’s synthesis .

Conformational Analysis :

  • Piperazine rings in related compounds (e.g., Ev4, Ev6) adopt chair conformations, a feature likely conserved in the target compound. This conformation optimizes spatial orientation for hydrogen bonding and hydrophobic interactions .

Structure-Activity Relationship (SAR) Considerations

  • Electron-Withdrawing Groups : Fluorine (Ev3) and nitro (target) substituents may improve metabolic stability by reducing oxidative metabolism. However, nitro groups can increase toxicity risks .
  • Aromatic Substitutions : The 4-nitrophenyl group in the target may enhance π-π stacking interactions in hydrophobic binding pockets compared to phenyl or benzodioxolyl groups (Ev7) .
  • Aliphatic vs. Aromatic Cores: Pyrrolidinones (target) vs. benzooxazinones (Ev1, Ev3) may confer different steric and electronic profiles, affecting target selectivity .

Q & A

Q. Experimental Design :

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding to enzymes (e.g., kinases) or receptors (e.g., serotonin or dopamine receptors) .
  • Functional Assays : Measure downstream effects (e.g., cAMP modulation or calcium flux) in neuronal cell lines to assess neuropharmacological activity .
  • Structural Analogs : Compare activity with derivatives lacking the 4-nitrophenyl group to identify critical pharmacophores (see Table 1 ) .

Table 1 : Structural analogs and their biological activities

CompoundKey ModificationObserved Activity
4-(3-Chlorophenyl) analogChlorophenyl substitutionReduced kinase inhibition
Piperidine-based analogPiperazine → piperidineEnhanced CNS penetration
Nitro-group removal4-Nitrophenyl → hydrogenLoss of anti-Alzheimer’s effect

Advanced: What strategies address contradictions in biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzyme inhibition studies) to control for variability in experimental conditions .
  • Dose-Response Curves : Re-evaluate activity thresholds; discrepancies may arise from non-linear effects at high concentrations .
  • Structural Validation : Confirm compound integrity via NMR and HRMS to rule out degradation or isomerization during biological testing .

Advanced: How do structural modifications influence pharmacological activity?

  • Aromatic Substitutions : The 4-nitrophenyl group enhances electron-withdrawing effects, critical for receptor binding. Replacement with electron-donating groups (e.g., methoxy) reduces potency .
  • Pyrrolidinone Core : Modifying the 3,4-dimethylphenyl group alters lipophilicity, impacting blood-brain barrier penetration .
  • Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via sp³-hybridized carbons) can improve selectivity for specific GPCRs .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Respiratory Protection : P95 respirators for powder handling; fume hoods for solvent-based reactions .
  • Waste Disposal : Collect organic waste in halogen-resistant containers due to nitro-group reactivity .

Advanced: What computational methods predict receptor interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D₂ or serotonin 5-HT₂A receptors. Validate with MD simulations (e.g., GROMACS) .
  • QSAR Models : Corrogate substituent electronegativity with IC₅₀ values to prioritize derivatives for synthesis .

Advanced: What challenges exist in optimizing the bioavailability of this compound?

  • Solubility : The nitro group reduces aqueous solubility. Strategies include PEGylation or co-crystallization with cyclodextrins .
  • Metabolic Stability : The pyrrolidinone moiety is prone to hepatic oxidation. Introduce fluorine atoms or methyl groups to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.